molecular formula C9H14N2O B14504580 1-(2-Aminoanilino)propan-2-ol CAS No. 63346-84-9

1-(2-Aminoanilino)propan-2-ol

Cat. No.: B14504580
CAS No.: 63346-84-9
M. Wt: 166.22 g/mol
InChI Key: KTWWHIHDINCLMP-UHFFFAOYSA-N
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Description

1-(2-Aminoanilino)propan-2-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of both an amino group and a hydroxyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoanilino)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 2-nitroaniline with epichlorohydrin, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoanilino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alkane.

    Substitution: Formation of substituted amino alcohols.

Scientific Research Applications

1-(2-Aminoanilino)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand for enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 1-(2-Aminoanilino)propan-2-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in enzymatic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Aminopropan-2-ol: Similar structure but lacks the aromatic ring.

    2-Amino-1-phenylethanol: Contains an aromatic ring but has a different backbone structure.

    3-Aminopropan-1-ol: Similar backbone but different position of the amino group.

Uniqueness

1-(2-Aminoanilino)propan-2-ol is unique due to the presence of both an aromatic ring and an amino alcohol structure

Properties

CAS No.

63346-84-9

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-(2-aminoanilino)propan-2-ol

InChI

InChI=1S/C9H14N2O/c1-7(12)6-11-9-5-3-2-4-8(9)10/h2-5,7,11-12H,6,10H2,1H3

InChI Key

KTWWHIHDINCLMP-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=CC=CC=C1N)O

Origin of Product

United States

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